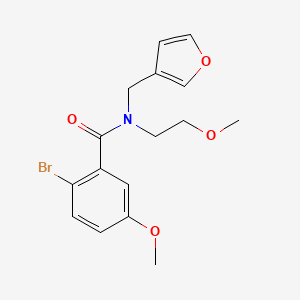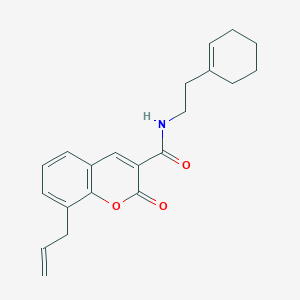![molecular formula C17H13F2NO3 B2866903 [5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone CAS No. 2413875-21-3](/img/structure/B2866903.png)
[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone” is a chemical compound. It’s related to the class of compounds known as indole derivatives, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of the novel linker 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid was achieved in 29% yield over seven steps, using nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile as key steps .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Boric Acid Ester Intermediates : Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, including compounds with similar structural motifs to the queried compound. These intermediates were analyzed using FTIR, NMR, mass spectrometry, and X-ray diffraction, alongside density functional theory (DFT) to reveal their molecular structures and physicochemical properties (Huang et al., 2021).
Fluorinated Fluorophores : Woydziak et al. (2012) explored the fluorination of fluorophores to enhance photostability and improve spectroscopic properties, employing a method that could potentially be applied to compounds with similar structural elements, providing scalable access to fluorinated analogs of known fluorophores (Woydziak et al., 2012).
Hydroindolenones and Hydroquinolenones : Karam et al. (1999) reported on the oxidation of phenols to produce methoxy or fluoro hydroindolenones and hydroquinolenones, showcasing methods that could be relevant for synthesizing or modifying compounds similar to the queried molecule (Karam et al., 1999).
Potential Applications and Properties
Novel Stable Fluorophores : Hirano et al. (2004) described the synthesis of a novel fluorophore with strong fluorescence across a wide pH range, demonstrating the utility of fluorinated compounds in biomedical analysis and highlighting the potential applications of similar compounds in fluorescence-based techniques (Hirano et al., 2004).
α-Fluorination of Ketones : Stavber et al. (2002) discussed the direct regiospecific fluorofunctionalization of ketones, a process that could be relevant for modifying or synthesizing compounds with similar functionalities to the queried compound, indicating the broad utility of fluorinated compounds in synthetic chemistry (Stavber et al., 2002).
Direcciones Futuras
Indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the study of “[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone” and related compounds could be a promising area of research in the future.
Propiedades
IUPAC Name |
[5-fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3/c1-23-16-7-10(9-21)14(19)8-12(16)17(22)20-6-5-11-13(18)3-2-4-15(11)20/h2-8,21H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOZQJFHIHWXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)F)C(=O)N2C=CC3=C2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2866820.png)
![3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2866824.png)
![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2866829.png)




![2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2866839.png)


![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2866843.png)
